1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a difluorobenzo[d]thiazole moiety and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzo[d]thiazole Core: Starting with a suitable precursor, such as 4,6-difluoro-2-aminobenzenethiol, the benzo[d]thiazole core is synthesized through cyclization reactions.
Piperazine Substitution: The benzo[d]thiazole core is then reacted with piperazine under appropriate conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Ethanone Group Introduction: Finally, the ethanone group is introduced via acylation, using reagents such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The difluorobenzo[d]thiazole moiety can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanoic acid.
Reduction: 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanol.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzo[d]thiazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity, while the ethanone group may facilitate interactions with active sites or binding pockets.
Comparison with Similar Compounds
- 1-(4-(4,6-Dichlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propanone
Uniqueness: 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3OS/c1-8(19)17-2-4-18(5-3-17)13-16-12-10(15)6-9(14)7-11(12)20-13/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHEIQBXCFZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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